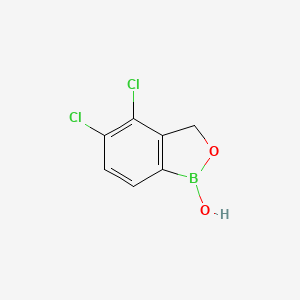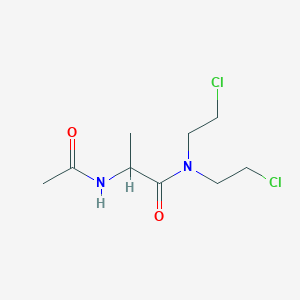
2-acetamido-N,N-bis(2-chloroethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-acetamido-N,N-bis(2-chloroethyl)propanamide involves several steps. One common method includes the reaction of 2-chloroethylamine hydrochloride with acetic anhydride to form N-acetyl-2-chloroethylamine. This intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a base to yield this compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-acetamido-N,N-bis(2-chloroethyl)propanamide undergoes various chemical reactions, including:
Scientific Research Applications
2-acetamido-N,N-bis(2-chloroethyl)propanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetamido-N,N-bis(2-chloroethyl)propanamide involves its interaction with specific molecular targets and pathways. The chloroethyl groups in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes . This mechanism is particularly relevant in its potential anticancer activity, where it may interfere with DNA replication and cell division .
Comparison with Similar Compounds
2-acetamido-N,N-bis(2-chloroethyl)propanamide can be compared with other similar compounds, such as:
2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide: This compound has a similar structure but includes a phenyl group, which may alter its chemical properties and biological activities.
N,N-bis(2-chloroethyl)acetamide:
The unique structure of this compound, particularly the presence of both acetamido and chloroethyl groups, contributes to its distinct chemical and biological properties .
Properties
CAS No. |
3183-27-5 |
|---|---|
Molecular Formula |
C9H16Cl2N2O2 |
Molecular Weight |
255.14 g/mol |
IUPAC Name |
2-acetamido-N,N-bis(2-chloroethyl)propanamide |
InChI |
InChI=1S/C9H16Cl2N2O2/c1-7(12-8(2)14)9(15)13(5-3-10)6-4-11/h7H,3-6H2,1-2H3,(H,12,14) |
InChI Key |
KAAHHGUTFIUVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CCCl)CCCl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


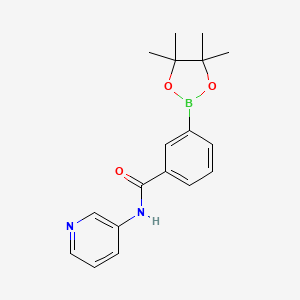
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)
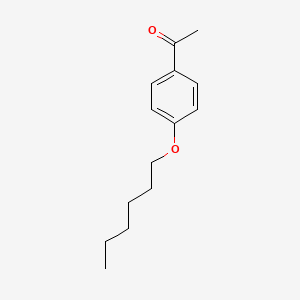
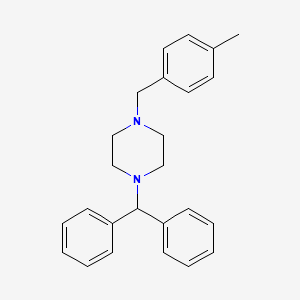
![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)
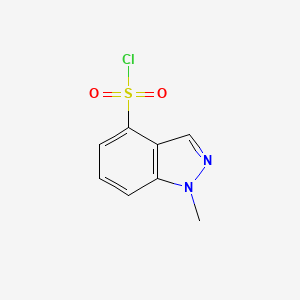

![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)
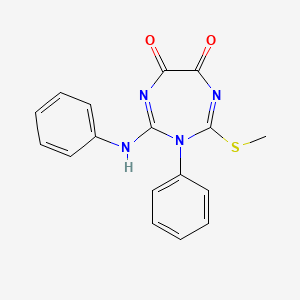
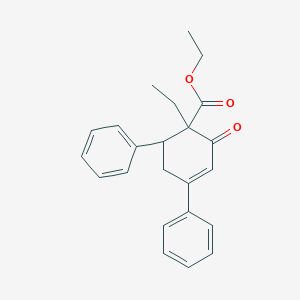
methyl}sulfanyl)cyclohexane](/img/structure/B13995542.png)


